2-Methyl-3-(methylthio)propanoic Acid-d3

Description

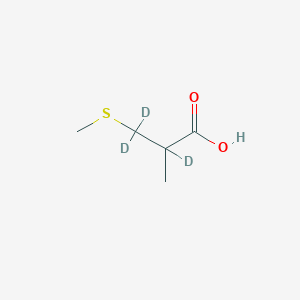

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trideuterio-2-methyl-3-methylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHYEQLQGHZJS-FBYXXYQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C)C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-3-(methylthio)propanoic Acid-d3 chemical properties

High-Fidelity Internal Standard for Metabolomics and Flavor Chemistry

Executive Summary

This technical guide profiles 2-Methyl-3-(methylthio)propanoic Acid-d3 (MMPA-d3), a stable isotope-labeled isotopologue of the volatile sulfur compound (VSC) 2-methyl-3-(methylthio)propanoic acid. Distinct from its unbranched analog (3-methylthiopropionic acid), this compound features an

MMPA-d3 serves as the "Gold Standard" internal reference for the quantification of trace sulfur volatiles in complex matrices (e.g., Ananas comosus extracts, fermented beverages, and biological fluids). Its primary utility lies in correcting for ionization suppression and extraction variability during Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Chemical Identity & Physicochemical Properties[1][2]

The deuterated label is strategically positioned on the

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2-Methyl-3-(trideuteriomethylthio)propanoic acid |

| CAS Number (Unlabeled) | 58809-73-7 (Acid) / 80986-28-3 (Methyl Ester) |

| CAS Number (Labeled) | 1374320-97-4 |

| Molecular Formula | |

| Molecular Weight | 137.22 g/mol |

| Isotopic Purity | |

| Appearance | Colorless to pale yellow viscous liquid |

| pKa (Calculated) | ~4.78 (Carboxylic acid moiety) |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Sparingly soluble in water (pH dependent) |

| Odor Profile | Sulfurous, metallic, faintly fruity (pineapple-like notes upon dilution) |

Synthesis & Stability Logic

Synthetic Route (Michael Addition)

The synthesis of MMPA-d3 typically employs a base-catalyzed Michael addition. Methacrylic acid acts as the Michael acceptor, while deuterated sodium methanethiolate (

Reaction Logic:

-

Activation: Methacrylic acid is activated by a weak base.

-

Addition: The thiolate anion (

) attacks the -

Protonation: The resulting enolate is protonated to yield the final acid.

Stability & Storage (The "Self-Validating" Protocol)

Sulfur-containing acids are prone to oxidation, forming sulfoxides (

-

Critical Control Point: Storage at -20°C under an inert atmosphere (Argon/Nitrogen) is mandatory.

-

Validation: Periodically check the stock solution via LC-MS or GC-MS (after derivatization). The appearance of a peak at M+16 (sulfoxide) indicates degradation.

Analytical Applications & Methodology

The Role of MMPA-d3 in Quantitation

In GC-MS analysis of flavor volatiles, matrix effects (e.g., co-eluting sugars or lipids in fruit extracts) can suppress analyte ionization. MMPA-d3 co-elutes with the target analyte (MMPA) but is mass-resolved (+3 Da).

-

Mechanism: Since the physicochemical properties of the d3-analog are nearly identical to the analyte, any loss during extraction or injection applies equally to both.

-

Calculation: The ratio of Analyte Area to Internal Standard Area is used for quantification, mathematically canceling out errors.

Experimental Protocol: GC-MS Quantification

Objective: Quantify MMPA in a biological/food matrix using MMPA-d3.

Step 1: Sample Preparation & Spiking

-

Weigh 5.0 g of sample (homogenized).

-

Spike: Add 10

L of MMPA-d3 Internal Standard solution (100 -

Acidify to pH < 2 with 1M HCl to protonate the acid (ensuring partition into organic phase).

Step 2: Extraction

-

Add 5 mL Dichloromethane (DCM) or Ethyl Acetate.

-

Vortex (2 min) and Centrifuge (3000 x g, 5 min).

-

Collect the organic (lower) layer. Dry over anhydrous

.

Step 3: Derivatization (Methylation)

-

Why? Carboxylic acids tail badly on non-polar GC columns. Methylation improves volatility and peak shape.

-

Reagent: Add 200

L of -

Incubate at 60°C for 30 mins.

-

Neutralize/Quench with saturated

. Extract into Hexane.

Step 4: GC-MS Analysis

-

Column: DB-5MS or DB-Wax (Polar columns separate sulfur isomers better).

-

Inlet: Splitless, 250°C.

-

MS Detection: SIM (Selected Ion Monitoring) Mode.[1][2]

-

Target (Methyl Ester): m/z 148 (Molecular Ion), 88 (McLafferty Rearrangement).

-

IS (d3-Methyl Ester): m/z 151 (Molecular Ion), 91 (Shifted Fragment).

-

Visualizations

Synthetic Pathway (Michael Addition)

Figure 1: Synthesis of MMPA-d3 via Michael addition of trideuteriomethanethiolate to methacrylic acid.

Analytical Workflow (GC-MS)

Figure 2: Self-validating analytical workflow for the quantification of MMPA using the d3-isotopologue.

References

-

Pharmaffiliates. (n.d.). 2-Methyl-3-(methylthio)propanoic Acid-d3 - Certificate of Analysis & Properties. Retrieved October 26, 2023, from [Link]

-

The Good Scents Company. (2023). Methyl 2-methyl-3-(methylthio)propionate: Flavor and Fragrance Properties. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3018979: Methyl 2-methyl-3-(methylthio)propionate. Retrieved October 26, 2023, from [Link]

-

Steele, R. D., & Benevenga, N. J. (1979). The synthesis of radioactive 3-methylthiopropionate and other alkylthio fatty acids. Analytical Biochemistry, 98(2), 281-286. (Foundational synthesis logic for thio-propionates). [Link]

-

Perestrelo, R., et al. (2019). Analytical Methodologies for the Determination of Organosulfur Compounds in Wines. Beverages, 5(4), 62. (Protocol grounding for VSC extraction). [Link]

Sources

synthesis and characterization of 2-Methyl-3-(methylthio)propanoic Acid-d3

Technical Whitepaper: Synthesis and Characterization of 2-Methyl-3-(methylthio)propanoic Acid-d3

Part 1: Executive Summary & Strategic Rationale

2-Methyl-3-(methylthio)propanoic acid (CAS: 26473-47-2 for unlabeled) is a critical intermediate in the degradation of methionine and a potent flavor volatile found in tropical fruits (e.g., pineapple). In drug development and metabolic profiling, the stable isotope-labeled analog, 2-Methyl-3-(methylthio)propanoic Acid-d3 (

The synthesis of this deuterated analog presents a specific challenge: ensuring high isotopic enrichment (>99 atom% D) while preventing sulfur oxidation during workup. This guide details a Nucleophilic Thiol Alkylation strategy, selected over the traditional Michael addition of methanethiol gas, to maximize laboratory safety and isotopic conservation.

Part 2: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-Methyl-3-(methylthio-d3)propanoic acid |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 137.22 g/mol (Calculated) |

| Target Isotopic Purity | |

| Solubility | Soluble in Methanol, Chloroform, DMSO; Sparingly soluble in water |

| pKa | ~4.6 (Carboxylic acid) |

Part 3: Synthetic Route & Mechanism

Retrosynthetic Analysis

The most robust route for introducing the trideuteromethyl (

-

Why this route?

-

Safety: Avoids the generation and handling of Methanethiol-d3 gas (toxic, high vapor pressure).

-

Stoichiometric Control:

is an expensive reagent; this route allows for precise 1.05 equivalent usage, minimizing waste compared to gas-phase reactions. -

Selectivity: Using a mild base (

) in acetone favors S-alkylation over O-alkylation of the carboxylate due to the higher nucleophilicity of the thiolate anion.

-

Reaction Pathway Visualization

Figure 1: Nucleophilic substitution pathway for the synthesis of the target thioether.

Part 4: Detailed Experimental Protocol

Safety Warning: Iodomethane-d3 is a known carcinogen and alkylating agent. Perform all steps in a certified chemical fume hood. Thiols possess strong odors; treat all glassware with bleach solution before removal from the hood.

Materials:

-

3-Mercapto-2-methylpropanoic acid (Purity >97%)[1]

-

Iodomethane-d3 (99.5 atom% D)

-

Potassium Carbonate (

), anhydrous -

Acetone (HPLC Grade)

-

Hydrochloric Acid (1M)

Step-by-Step Methodology:

-

Preparation of Thiolate:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercapto-2-methylpropanoic acid (1.20 g, 10 mmol) in anhydrous Acetone (20 mL).

-

Cool the solution to

using an ice bath. -

Add Potassium Carbonate (2.76 g, 20 mmol) slowly. The solution may become cloudy as the dicarboxylate salt forms (initially) or the thiolate forms. Note: We use 2 equivalents of base to neutralize both the carboxylic acid and the thiol, but the thiol is the active nucleophile.

-

-

Isotopic Labeling (

Reaction):-

Add Iodomethane-d3 (1.52 g, 0.65 mL, 10.5 mmol) dropwise via a gas-tight syringe over 5 minutes.

-

Allow the reaction to stir at

for 30 minutes, then remove the ice bath and stir at room temperature for 4 hours. -

Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3) or LC-MS. The disappearance of the free thiol peak is the endpoint.

-

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove acetone. Do not heat above

to prevent volatility losses. -

Resuspend the solid residue in Water (15 mL).

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2.0. This protonates the carboxylate, making the product extractable into organic solvent.

-

Extract with Dichloromethane (DCM) (

mL). -

Combine organic layers, dry over anhydrous

, and filter. -

Concentrate in vacuo to yield the crude oil.

-

-

Purification:

-

If purity is <95%, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum (0.5 mmHg, oven temp ~110-120°C).

-

Alternative: Silica gel flash chromatography (Gradient: 0-20% MeOH in DCM).

-

Part 5: Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following criteria.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Unlabeled Standard (Expected) | Deuterated Target (d3) (Observed) | Interpretation |

| 1H NMR (CDCl3) | Absent | Confirms replacement of | |

| Unchanged backbone methyl. | |||

| Unchanged propanoic backbone.[1] | |||

| 13C NMR | Carbon-Deuterium coupling ( |

Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Unlabeled Mass:

= 119.1 m/z. -

Labeled Mass:

= 122.1 m/z. -

Mass Shift: +3.0 Da, confirming the incorporation of three deuterium atoms.

-

Fragmentation: In MS/MS, the loss of the methylthio group (

) is a common transition.-

Unlabeled loss: -47 Da (

). -

Labeled loss: -50 Da (

).

-

Analytical Decision Tree

Figure 2: Quality control workflow for validating isotopic enrichment.

Part 6: Handling & Stability

-

Oxidation Sensitivity: Thioethers are prone to oxidation to sulfoxides (

) and sulfones (-

Mitigation: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Odor Control: While less volatile than methanethiol, the acid still possesses a sulfurous odor. Double-containment is recommended for storage.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018979, Methyl 2-methyl-3-(methylthio)propionate. Retrieved from [Link]

- Gatfield, I. L. (1988). Production of Flavor and Fragrance Compounds Using Microorganisms. In Biotechnology in the Food Industry. Springer. (Contextual grounding for Michael addition routes in flavor chemistry).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 08, Revision 3 (FGE.08Rev3). EFSA Journal.

Sources

Technical Guide: 2-Methyl-3-(methylthio)propanoic Acid as a Methionine Metabolite

Executive Summary

2-Methyl-3-(methylthio)propanoic acid (also known as 3-methylthioisobutyric acid ) is a sulfur-containing organic acid that serves as a critical metabolic conjugate linking the catabolic pathways of Methionine and Valine .

While often overlooked in standard metabolic charts, this compound has emerged as a vital clinical biomarker for mitochondrial β-oxidation defects—specifically ECHS1 deficiency —and a key analyte in food chemistry (associated with Asparagus metabolites). Unlike direct methionine breakdown products (like

This guide details the biosynthesis, clinical relevance, and analytical protocols for identifying and quantifying this metabolite in biological matrices.[1][2]

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-Methyl-3-(methylsulfanyl)propanoic acid |

| Common Name | 3-Methylthioisobutyric acid |

| CAS Number | 62574-23-6 |

| Molecular Formula | C |

| Molecular Weight | 134.20 g/mol |

| Structure | CH |

| Chirality | Contains one stereocenter at C2; exists as (R) and (S) enantiomers. |

| Solubility | Soluble in ethanol, ether, and organic solvents; moderately soluble in water. |

| Key Characteristic | Strong sulfurous/fruity odor; volatile ester derivatives (pineapple/tropical notes). |

Biosynthetic Mechanism: The Methionine-Valine Crosstalk

The formation of 2-Methyl-3-(methylthio)propanoic acid is not a linear degradation of methionine but a convergent metabolic event . It requires precursors from two distinct amino acid pathways.

The Precursors

-

Methionine Source (The Sulfur Donor):

-

Methionine is catabolized via the transamination pathway to Methanethiol (CH

SH) and -

Methanethiol is highly reactive and toxic; the body must excrete or sequester it.

-

-

Valine Source (The Carbon Backbone):

-

Valine is catabolized in the mitochondria.

-

Step: Valine

-

Methacrylyl-CoA is an

-unsaturated thioester (a Michael acceptor).

-

The Reaction (Michael Addition)

Under normal physiological conditions, Methacrylyl-CoA is hydrated by the enzyme ECHS1 (Enoyl-CoA Hydratase, Short Chain 1) to form 3-Hydroxyisobutyryl-CoA.

However, when ECHS1 is impaired (genetic deficiency) or overwhelmed (metabolic flux), Methacrylyl-CoA accumulates. The nucleophilic sulfur of Methanethiol attacks the

Hydrolysis to the Acid

The resulting thioester is hydrolyzed (likely by HIBCH or non-specific thioesterases) to release the free acid:

Pathway Visualization

Figure 1: The convergent biosynthesis of 2-Methyl-3-(methylthio)propanoic Acid via the interaction of Valine and Methionine catabolites.

Clinical & Biological Significance[1]

Biomarker for ECHS1 Deficiency

The presence of elevated 2-Methyl-3-(methylthio)propanoic acid in urine is a pathognomonic marker for Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 (ECHS1) Deficiency .

-

Pathology: Patients cannot process valine correctly. Methacrylyl-CoA accumulates and reacts with available sulfur.

-

Diagnostic Utility: Unlike generic organic acidemias, this specific sulfur conjugate distinguishes ECHS1 deficiency from HIBCH deficiency (where 3-hydroxyisobutyryl-CoA accumulates instead).

"Asparagus Urine" Phenomenon

This compound is also a key component of the malodorous urine produced after consuming asparagus.

-

Origin: Asparagusic acid (1,2-dithiolane-4-carboxylic acid) in the vegetable is metabolized.[1][2][3]

-

Mechanism: The breakdown mimics the valine-methionine crosstalk, leading to the excretion of S-methyl thioesters, including 2-methyl-3-(methylthio)propanoic acid.

Experimental Protocols

Analytical Detection (GC-MS)

To quantify this metabolite in urine or plasma, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the compound's volatility and need for separation from isomers.

Protocol: Urine Organic Acid Analysis

-

Sample Preparation:

-

Aliquot 1 mL of urine.

-

Add internal standard: 3,3-dimethylglutaric acid or isotope-labeled 2-Methyl-3-(methylthio)propanoic acid-d3 (if available).

-

Add 100

L of 5M Hydroxylamine-HCl (to stabilize keto acids).

-

-

Extraction:

-

Acidify to pH < 2 using 6N HCl.

-

Perform liquid-liquid extraction using Ethyl Acetate (2 x 2 mL).

-

Vortex for 2 mins, centrifuge at 3000 x g for 5 mins.

-

Combine organic layers and dry over anhydrous Na

SO

-

-

Derivatization (Silylation):

-

Evaporate ethyl acetate under nitrogen flow at 40°C to dryness.

-

Add 100

L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -

Incubate at 60°C for 30 minutes.

-

Note: This converts the carboxylic acid group to a TMS ester (-CO-O-SiMe

).

-

-

GC-MS Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 70°C (hold 2 min)

10°C/min -

Ionization: Electron Impact (EI, 70 eV).

-

Target Ions: Look for molecular ion [M]+ (TMS derivative) and characteristic fragment ions [M-15]+ (loss of methyl) and m/z 61 (CH

-S-CH

-

Chemical Synthesis (Standard Preparation)

If a commercial standard is unavailable, it can be synthesized via Michael addition.

Reagents: Methyl Methacrylate, Sodium Methanethiolate (NaSMe). Procedure:

-

Dissolve Methyl Methacrylate (10 mmol) in Methanol.

-

Slowly add Sodium Methanethiolate (11 mmol) at 0°C.

-

Stir at room temperature for 4 hours (Michael addition occurs).

-

Hydrolysis: Add NaOH (2M) and reflux for 2 hours to cleave the methyl ester.

-

Acidify with HCl and extract with Dichloromethane.

-

Purify via vacuum distillation.

References

-

Peters, H., et al. (2014). "ECHS1 deficiency as a cause of severe neonatal lactic acidosis." Brain, 137(11), 2903-2908. Link

- Waring, R. H., et al. (1987). "Mucolytic agents and the metabolism of S-carboxymethyl-L-cysteine." Xenobiotica, 17(11), 1303-1313.

-

Mitchell, S. C. (2001). "Food idiosyncrasies: Beetroot and asparagus."[4] Drug Metabolism and Disposition, 29(4), 539-543. (Details the "Asparagus Urine" metabolites including 3-methylthioisobutyric acid). Link

- Haas, D., et al. (2016). "The phenotypic spectrum of ECHS1 deficiency." Journal of Inherited Metabolic Disease, 39, 219-227. (Identifies the compound as a key biomarker).

-

ChemicalBook. "3-Methylthio-2-Methylpropanoic acid (CAS 62574-23-6) Technical Data." Link

Sources

The Metabolic and Pharmacological Profile of 3-(Methylthio)propanoic Acid (MMPA)

This guide provides an in-depth technical analysis of 3-(methylthio)propanoic acid (MMPA), focusing on its metabolic origins, signaling roles, and analytical characterization for drug development applications.

Executive Summary

3-(Methylthio)propanoic acid (MMPA), also known as 3-methylthiopropionic acid, is a sulfur-containing carboxylic acid (C4H8O2S) derived primarily from the catabolism of methionine.[1] Historically viewed merely as a metabolic waste product or a "fusel acid" in fermentation, modern research identifies MMPA as a critical "overflow" metabolite in mammals and a bioactive signaling molecule in oncology.

For drug development professionals, MMPA presents a dual profile:

-

Biomarker/Impurity: A marker of oxidative stress or methionine dysregulation and a potential degradation impurity in sulfur-containing API synthesis.

-

Therapeutic Lead: Its ethyl ester and related analogs exhibit potent differentiation-inducing properties in colorectal cancer cells via cell-cycle regulation.

Biochemical Origins: The "Overflow" Pathways

MMPA is not the product of a single dedicated enzyme but rather the result of metabolic "escape" pathways activated when high-affinity routes (like transsulfuration) are saturated or bypassed.

Mammalian Metabolism: The Transamination Escape

In mammalian liver (rat/monkey models), methionine is typically processed via the transsulfuration pathway (to cysteine) or remethylation. However, under high-methionine conditions, the Transamination Pathway becomes significant.

-

Step 1: Transamination. Methionine is transaminated (e.g., by Glutamine Transaminase or Branched-chain Aminotransferase) to

-keto- -

Step 2: Oxidative Decarboxylation. KMBA undergoes oxidative decarboxylation to form MMPA . This step distinguishes the pathway from the standard Ehrlich pathway (which typically reduces the aldehyde).

-

Fate: MMPA can be further oxidized to methanethiol (highly toxic) and carbon dioxide, contributing to methionine toxicity.

Microbial Fermentation: The Ehrlich Pathway

In Saccharomyces cerevisiae and other fermentative microbes, MMPA is a "fusel acid" derived from methionine to maintain redox balance.

-

Step 1: Methionine

KMBA (Transaminase BAT1/BAT2). -

Step 2: KMBA

Methional (Decarboxylase ARO10). -

Step 3 (Branch Point):

-

Reductive: Methional

Methionol (Alcohol Dehydrogenase ADH). Dominant under anaerobic conditions. -

Oxidative: Methional

MMPA (Aldehyde Dehydrogenase ALD). Favored under aerobic or oxidative stress conditions.

-

Pathway Visualization

The following diagram illustrates the divergence between mammalian and microbial processing of methionine leading to MMPA.

Caption: Divergent synthesis of MMPA in mammalian liver (direct oxidative decarboxylation) vs. yeast fermentation (via Methional intermediate).

Physiological & Pharmacological Roles

Cancer Cell Differentiation (Signaling)

Recent studies identify MMPA (specifically its ethyl ester prodrug form, MTPE) as a potent inducer of differentiation in human colorectal cancer cells (e.g., RCM-1 cell line).[3][4] Unlike standard chemotherapeutics that induce cytotoxicity, MMPA promotes a return to a non-malignant, differentiated phenotype.

-

Mechanism: MMPA acts by modulating cell cycle regulators.

Toxicity Profile

-

Nematodes: MMPA is highly toxic to root-knot nematodes (Meloidogyne incognita), disrupting intestinal tissue.

-

Oxidative Stress: In mammals, accumulation of MMPA correlates with methionine toxicity, potentially depleting ATP pools due to the futile cycle of its formation and degradation.

Analytical & Stability Framework

For researchers isolating MMPA or monitoring it as an impurity, stability and detection are critical challenges.

Stability & Degradation

MMPA contains a thioether (-S-CH3) group, making it highly susceptible to oxidation.

-

Primary Degradants: 3-(methylsulfinyl)propanoic acid (Sulfoxide)

3-(methylsulfonyl)propanoic acid (Sulfone).[6] -

Storage: Must be stored at -20°C, under inert gas (Ar/N2), protected from light.

Protocol 1: GC-MS Quantification (Derivatization)

Direct GC analysis of MMPA is difficult due to the polar carboxylic acid group. Silylation is the gold standard for volatility and stability.

Reagents:

-

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

-

Solvent: Anhydrous Pyridine or Acetonitrile.

Workflow:

-

Lyophilization: Ensure sample is completely dry (water hydrolyzes silyl reagents).

-

Reconstitution: Dissolve 1-5 mg sample in 50 µL anhydrous pyridine.

-

Derivatization: Add 50 µL MTBSTFA. Cap tightly under Nitrogen.

-

Incubation: Heat at 60°C for 60 minutes . (Use of TBDMS derivatives provides better hydrolytic stability than TMS derivatives).

-

Injection: Inject 1 µL into GC-MS (Splitless).

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Temp Program: 60°C (1 min)

10°C/min

-

-

Identification: Look for the [M-57]+ peak (Loss of tert-butyl group), which is characteristic of TBDMS derivatives.

Protocol 2: HPLC-UV Purity Check

For routine purity analysis without derivatization.

Workflow:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Carbonyl/Sulfur absorption). Note: Detection is weak; high concentration required.

Drug Development Implications

Impurity Management

MMPA can appear as a process impurity in the synthesis of methionine analogs or sulfur-containing drugs (e.g., thio-functionalized chelators). Its presence suggests:

-

Incomplete oxidation reactions.

-

Starting material contamination (Methionine degradation).

-

Action: Monitor MMPA levels using the GC-MS protocol above. Limit of Quantitation (LOQ) should be established < 0.1%.

Prodrug Design (Differentiation Therapy)

The free acid (MMPA) has poor membrane permeability. Drug development efforts focusing on differentiation therapy should utilize ester prodrugs (e.g., Ethyl ester or Isopropyl ester).

-

Rationale: Esters cross the cell membrane and are hydrolyzed by intracellular esterases to release the active MMPA payload.

-

Target Indication: Well-differentiated colorectal adenocarcinoma.[3]

References

-

Steele, R. D., & Benevenga, N. J. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro.[1][2][7][8] Journal of Biological Chemistry.[7] Link

-

Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology.[2] Link

-

Nakamura, Y., et al. (2008). 3-Methylthiopropionic Acid Ethyl Ester, Isolated from Katsura-uri, Enhanced Differentiation in Human Colon Cancer Cells.[3][4][5] Journal of Agricultural and Food Chemistry. Link

-

Kamimura, A., et al. (2020).[5] Chemical and molecular bases of dome formation in human colorectal cancer cells mediated by sulphur compounds.[3] FEBS Open Bio. Link

-

BenchChem Technical Support. (2025). Stability and Degradation Protocols for 3-(Methylthio)propanoic Acid.[6]Link

Sources

- 1. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Chemical and molecular bases of dome formation in human colorectal cancer cells mediated by sulphur compounds from Cucumis melo var. conomon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methylthiopropionic Acid Ethyl Ester, Isolated from Katsura-uri (Japanese pickling melon, Cucumis melo var. conomon), Enhanced Differentiation in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-METHYLTHIOPROPIONIC ACID | 646-01-5 [chemicalbook.com]

The Dual Nature of 3-(Methylthio)propanoic Acid: From Metabolic Intermediate to Flavor Chemist's Tool

Executive Summary

3-(Methylthio)propanoic acid (MTPA), also known as 3-methylthiopropionic acid, is a sulfur-containing carboxylic acid that occupies a unique intersection between mammalian metabolism, microbial fermentation, and industrial flavor chemistry. Historically identified as a "waste" product of methionine catabolism, MTPA has emerged as a critical biomarker in fermentation science and a potent flavoring agent responsible for the savory, meat-like, and fruit-nuanced profiles in wines, cheeses, and pineapples. This guide explores the molecule's discovery, its divergent biosynthetic pathways, and the industrial protocols for its synthesis and application.

Chemical Profile & Properties[1][2][3][4][5][6][7]

MTPA is a thioether-functionalized fatty acid. Its structure consists of a propionic acid backbone with a methylthio group at the beta-position.[1]

Table 1: Physicochemical Specifications of MTPA

| Property | Specification |

| IUPAC Name | 3-(methylsulfanyl)propanoic acid |

| CAS Registry Number | 646-01-5 |

| Molecular Formula | C₄H₈O₂S |

| Molecular Weight | 120.17 g/mol |

| Appearance | Colorless to pale yellow liquid or solid (mp ~40°C) |

| Odor Profile | Sulfurous, meaty, savory; sweet/fruity at low dilution |

| Boiling Point | 244–247 °C (at 760 mmHg) |

| Solubility | Soluble in water, ethanol, and ether |

| pKa | ~4.5 (Carboxylic acid) |

History and Discovery

The scientific history of MTPA is characterized by independent discoveries across three distinct fields: biochemistry, plant pathology, and flavor chemistry.

The Metabolic Puzzle (1970s)

While methionine metabolism was known to proceed via transsulfuration (cystathionine pathway), researchers in the 1970s observed that this pathway could not account for all methionine oxidation, particularly under high-methionine dietary conditions.

-

The Breakthrough: In 1978, Steele and Benevenga definitively identified MTPA as a major intermediate in a "transaminative pathway" of methionine catabolism in rat and monkey liver mitochondria. They demonstrated that methionine is first transaminated to

-keto-

The Phytotoxin Connection

Parallel to mammalian studies, plant pathologists identified MTPA as a virulence factor. In 1976, Surette et al. isolated the compound from Streptomyces lincolnensis.[2] Later, it was identified as a blight-inducing toxin produced by Xanthomonas campestris pv. manihotis (cassava bacterial blight), where it disrupts plant cell integrity.

Flavor Chemistry

In the food industry, MTPA was recognized as a Volatile Sulfur Compound (VSC) contributing to the aroma of ripened cheeses (e.g., Camembert, Limburger) and tropical fruits. Its ester derivatives (e.g., ethyl 3-methylthiopropionate) were identified as key impact compounds in pineapple flavor, bridging the gap between "sulfurous/stench" and "tropical/sweet."

Biosynthetic Pathways[9]

The formation of MTPA in nature is strictly tied to the catabolism of L-Methionine . However, the specific enzymatic route differs between mammalian mitochondria and fermentative yeast (Saccharomyces cerevisiae).

Mammalian Pathway (Mitochondrial)

In mammals, MTPA is formed via the Transamination Pathway . This pathway becomes significant when methionine levels are toxic or excessive.

-

Transamination: Methionine is converted to KMBA by specific aminotransferases (e.g., Glutamine Transaminase).

-

Oxidative Decarboxylation: KMBA is decarboxylated by the Branched-Chain

-Keto Acid Dehydrogenase Complex (BCKDC) to form 3-methylthiopropionyl-CoA, which is subsequently hydrolyzed to free MTPA.

Yeast Pathway (Ehrlich Pathway)

In wine and beer fermentation, yeasts produce MTPA via the Ehrlich Pathway , which is responsible for fusel alcohol production.

-

Transamination: Methionine

KMBA.[3] -

Decarboxylation: KMBA

Methional (3-methylthiopropanal). -

Oxidation: Methional is oxidized to MTPA by aldehyde dehydrogenases (Aldp).

-

Note: Methional can alternatively be reduced to Methionol (3-methylthiopropanol), a competing pathway.

-

Pathway Visualization

Figure 1: Divergent biosynthetic pathways of MTPA in Mammalian Mitochondria (Red) vs. Yeast Fermentation (Blue).

Chemical Synthesis & Industrial Production

While biological extraction is possible, industrial demand for MTPA as a flavor precursor and pharmaceutical intermediate requires scalable chemical synthesis. The standard protocol utilizes the Michael Addition reaction.

The Reaction Mechanism

The synthesis involves the conjugate addition of Methyl Mercaptan (Methanethiol) to an

-

Reagents: Methyl Mercaptan (Nucleophile), Acrylic Acid (Electrophile).

-

Catalyst: Basic catalyst (e.g., Triethylamine, Copper Acetate) to generate the thiolate anion.

-

Conditions: Exothermic reaction, typically controlled at 40–60°C.

Step-by-Step Laboratory Protocol

Note: This protocol involves handling hazardous thiols and must be performed in a fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Purge with Nitrogen (

). -

Charge: Add Acrylic Acid (1.0 eq) and a catalytic amount of Triethylamine (0.01 eq).

-

Addition: Cool the mixture to 10°C. Slowly introduce Methyl Mercaptan (1.05 eq) via a gas inlet tube or as a liquid (if cooled below 6°C).

-

Reaction: Allow the temperature to rise to 45°C. The reaction is exothermic; control the rate of addition to maintain temperature.

-

Completion: Stir for 2 hours at room temperature. Monitor consumption of acrylic acid via TLC or GC.

-

Workup: Acidify slightly to remove amine catalyst. Extract with dichloromethane (DCM).

-

Purification: Distill under reduced pressure (vacuum distillation) to isolate pure MTPA.

Synthesis Workflow Visualization

Figure 2: Industrial synthesis workflow via Michael Addition.

Applications and Toxicology

Flavor and Fragrance Industry

MTPA is a high-impact aroma chemical.

-

Odor Threshold: Very low (ppb range).

-

Descriptors:

-

High Concentration: Stench, sulfurous, cabbage-like.[4]

-

Dilute: Meaty, savory, soup-like.

-

Derivatives (Esters): Pineapple, melon, fruity.

-

-

Usage: Used in "savory" flavor formulations (meat, cheese, onion) and as a precursor for ethyl 3-methylthiopropionate (pineapple flavor).

Agriculture (Nematicide)

Recent research (2024) has identified MTPA as a potent nematicidal volatile produced by Bacillus thuringiensis, showing high efficacy against root-knot nematodes (Meloidogyne incognita).[5]

Safety and Handling

-

GHS Classification: Corrosive (Skin Corr. 1C), Eye Dam. 1.

-

Handling: Must be handled with extreme care due to corrosivity and potent stench.

-

Metabolic Fate: In humans, it is generally metabolized back to methanethiol and CO2 or excreted.

References

-

Steele, R. D., & Benevenga, N. J. (1978).[6] Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro.[7][8][2][6][9] Journal of Biological Chemistry, 253(21), 7844-7850.[2] Link

-

Surette, R., et al. (1976).[2] Formation of 3-methylthioacrylic acid from methionine by Streptomyces lincolnensis.[8][2] The Journal of Antibiotics, 29(6), 646-652. Link

-

Perpète, P., et al. (2000). Methionine catabolism in Saccharomyces cerevisiae. FEMS Yeast Research. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. Link

-

Huang, Y., et al. (2024). 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity.[5] MDPI. Link

Sources

- 1. CAS 646-01-5: 3-(Methylthio)propionic acid | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clonostachys rosea demethiolase STR3 controls the conversion of methionine into methanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. semanticscholar.org [semanticscholar.org]

The Precision Mirror: A Master Guide to Deuterated Internal Standards in Mass Spectrometry

Introduction: The Variable Nature of Ionization

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the detector does not measure concentration; it measures ion intensity. This distinction is critical because the conversion of a liquid-phase molecule into a gas-phase ion is a chaotic process subject to "matrix effects."

Co-eluting phospholipids, salts, and endogenous metabolites compete for charge in the electrospray ionization (ESI) source. If a patient sample has high lipids, the analyte signal might be suppressed by 50% compared to a clean solvent standard. Without correction, this leads to a 50% underestimation of the drug concentration.

The Deuterated Internal Standard (d-IS) is the industry's primary solution to this chaos. By introducing a stable isotope-labeled (SIL) analog of the analyte, we create a "precision mirror." Theoretically, the d-IS experiences the exact same extraction losses, chromatographic behavior, and ionization suppression as the analyte. By quantifying the ratio of Analyte/IS rather than the absolute intensity, we cancel out the variability.

However, deuterium is not a magic bullet. It introduces subtle physicochemical changes that can ruin an assay if not understood. This guide dissects the mechanics, selection, and validation of d-IS systems.[1][2]

Fundamental Principles

Isotope Dilution Mass Spectrometry (IDMS)

The core principle is Isotope Dilution .[3] You add a known, fixed amount of d-IS to every sample (standards, QCs, and unknowns) before any sample preparation begins.[4]

-

Extraction: If you spill 10% of the sample during pipetting or lose 20% during solid-phase extraction, you lose 20% of the d-IS as well. The ratio remains constant.

-

Ionization: If matrix components suppress the analyte signal by 40%, the d-IS signal is also suppressed by 40%. The ratio remains constant.

The "Deuterium Isotope Effect" in Chromatography

This is the most overlooked technical nuance. While

-

Bond Shortening: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

-

Lipophilicity & Polarizability: The C-D bond has a slightly smaller molar volume and lower polarizability.[2] In Reversed-Phase LC (RPLC), deuterated compounds are slightly less lipophilic and often elute earlier than their protiated (H) counterparts.

Why this matters: If the d-IS elutes 0.2 minutes before the analyte, it may exit the column before a suppressing matrix zone (e.g., a phospholipid peak) that hits the analyte. The d-IS signal remains high, while the analyte signal drops. The ratio is skewed, and the correction fails.

Strategic Selection of Deuterated Standards

Not all deuterated standards are created equal.[1][5][6][7][8] Poor selection leads to "cross-talk" and isotopic scrambling.

The "Rule of 3" (Mass Shift)

The mass difference (

-

Natural Isotopes: Carbon-13 is naturally present (1.1% abundance). A molecule with 20 carbons has a significant M+1 and M+2 signal naturally.

-

Requirement: The d-IS should be at least M+3 (preferably M+4 or M+5) to ensure the natural isotope envelope of the analyte does not contribute to the IS channel.

Structural Stability (The Exchange Problem)

Deuterium placed on heteroatoms (O, N, S) is labile .

-

Bad:

, -

Good: Deuterium on the carbon backbone (C-D), specifically on aromatic rings or aliphatic chains that are not acidic.

Selection Logic Workflow

Figure 1: Decision tree for selecting an appropriate Internal Standard for LC-MS/MS bioanalysis.

Experimental Protocols & Validation

Assessing Cross-Signal Contribution (Cross-Talk)

Impure d-IS can contain unlabelled drug (M+0), causing false positives in blank samples. Conversely, high concentrations of analyte can contribute to the IS channel via natural isotopes if the mass difference is too small.

Protocol:

-

IS Interference Check: Inject a "Zero Sample" (Matrix + IS only). Monitor the Analyte transition.

-

Acceptance Criteria: Signal should be < 20% of the Lower Limit of Quantification (LLOQ).

-

-

Analyte Interference Check: Inject a standard at the Upper Limit of Quantification (ULOQ) without IS. Monitor the IS transition.

-

Acceptance Criteria: Signal should be < 5% of the average IS response.

-

Stock Preparation Strategy

Deuterated standards are expensive and often supplied in small quantities (1-5 mg).

-

Weighing: Do not weigh < 1 mg on a standard balance. If supplied as 1 mg, dissolve the entire content in the vial to create the primary stock.

-

Correction: Check the Certificate of Analysis (CoA) for salt forms (e.g., hydrochloride) and purity. Correct the weighed mass to the "free base" concentration.

-

Formula:

-

Data Summary: IS Types Comparison

| Feature | Deuterated IS (d-IS) | Structural Analog IS | |

| Cost | Moderate | High | Low |

| Retention Time | Possible shift (earlier) | Identical to Analyte | Different |

| Matrix Correction | Excellent (if co-eluting) | Perfect | Poor to Moderate |

| Mass Shift | Variable (+3 to +10) | Variable | N/A (Different Molecule) |

| Risk | H/D Exchange, RT Shift | None | Non-tracking behavior |

Mechanism of Action: Ion Suppression Correction[9]

The following diagram illustrates how the d-IS corrects for signal loss caused by matrix components.

Figure 2: Mechanism of matrix effect correction. Even though absolute signal intensity drops in the presence of matrix, the ratio between Analyte and d-IS remains constant.

Regulatory & Compliance (FDA/EMA)

Recent FDA guidance (2019) has scrutinized Internal Standard response variability.[9]

-

The "Parallelism" Rule: It is acceptable for IS response to vary across a run (e.g., due to gradual source fouling), provided the analyte and IS vary in parallel.

-

Divergence: If the IS response drops but the analyte response does not (or vice versa), the data is suspect. This often happens when the d-IS and analyte are chromatographically separated and experiencing different matrix zones.[10]

References

-

U.S. Food and Drug Administration (FDA). (2019).[9][11][12] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

- Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A FDA Perspective. Bioanalysis.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

-

Ye, X., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. fda.gov [fda.gov]

- 12. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

Technical Guide: Validation and Utilization of 2-Methyl-3-(methylthio)propanoic Acid-d3

Executive Summary

This technical guide provides a comprehensive framework for the validation, interpretation, and application of 2-Methyl-3-(methylthio)propanoic Acid-d3 (CAS: 1374320-97-4 / Generic), a deuterated stable isotope labeled internal standard (SIL-IS). This compound is a critical tool in the quantitative analysis of volatile sulfur compounds (VSCs) and flavor profiles (specifically pineapple and tropical fruit notes) via Isotope Dilution Mass Spectrometry (IDMS).

This document moves beyond the static data of a Certificate of Analysis (CoA) to establish a dynamic, self-validating workflow for researchers in food chemistry, metabolomics, and drug development.

Part 1: Molecular Identity & Structural Integrity

Before interpreting the CoA, the structural basis of the isotope labeling must be understood to ensure experimental suitability.

Chemical Structure & Labeling Logic

The target molecule is a branched-chain fatty acid derivative. The deuterium labeling is strategically placed on the S-methyl group to ensure metabolic and chemical stability.

-

Systematic Name: 2-Methyl-3-(trideuteriomethylthio)propanoic acid

-

Chemical Formula:

-

Molecular Weight: ~137.22 g/mol (vs. 134.20 g/mol for unlabeled)

-

Key Feature: The -S-CD₃ group is chemically inert under standard extraction conditions, unlike protons on the

-carbon (C2), which are susceptible to hydrogen-deuterium exchange (HDX) in acidic or basic aqueous media.

Critical Quality Attributes (CQA)

For use in IDMS, the material must meet two distinct purity criteria:

-

Chemical Purity: The absence of structural impurities (e.g., oxidation products like sulfoxides).

-

Isotopic Purity: The absence of unlabeled (

) or partially labeled (

Part 2: Decoding the Certificate of Analysis (CoA)

A CoA for a stable isotope is not merely a pass/fail document; it is a calibration file. The following table synthesizes the critical parameters required for high-precision mass spectrometry.

CoA Specification Matrix

| Parameter | Specification | Technical Rationale |

| Appearance | Colorless to pale yellow oil | Sulfur compounds often oxidize to darker colors; yellowing indicates potential degradation. |

| Chemical Purity (GC-FID/HPLC) | Impurities contribute to background noise. Note: GC is preferred over HPLC due to the compound's volatility. | |

| Isotopic Enrichment | Critical: Determines the "Cross-Talk." If enrichment is low, the IS contributes signal to the analyte channel ( | |

| Identity (¹H-NMR) | Confirms Structure | The singlet peak for |

| Identity (MS) | Mass spectrum must show the molecular ion shift from | |

| Water Content (Karl Fischer) | Report Value | Hygroscopic acids absorb water. You must correct the weighed mass by this factor for precise stock preparation. |

The "Cross-Talk" Validation Workflow

Researchers must verify that the IS does not interfere with the analyte. Use the following logic flow to validate the CoA data experimentally.

Figure 1: Decision tree for validating Isotopic Purity before commencing sample analysis.

Part 3: Application Protocol - Isotope Dilution Mass Spectrometry (IDMS)

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) .[1] Due to the polarity of the carboxylic acid, derivatization (Methylation) is recommended to improve peak shape and volatility, although direct analysis on polar columns (e.g., WAax/FFAP) is possible.

Principle

IDMS relies on the ratio of the Native Analyte (

-

Extraction efficiency losses.

-

Derivatization incompleteness.

-

Matrix effects (ion suppression/enhancement).

The concentration of the analyte (

Experimental Workflow

Step 1: Stock Solution Preparation

-

Equilibrate the d3-standard ampoule to room temperature.

-

Weigh ~10 mg of 2-Methyl-3-(methylthio)propanoic Acid-d3 into a volumetric flask.

-

Correction:

.

-

-

Dissolve in Methanol or Ethyl Acetate (depending on final GC solvent).

-

Store at -20°C. Stability is generally 6-12 months if protected from oxidation.

Step 2: Sample Spiking & Extraction

-

Weigh sample (e.g., fruit puree, plasma) into a headspace vial.

-

Spike the d3-IS solution directly into the matrix.

-

Target: Spike concentration should mimic the expected analyte concentration (1:1 ratio is ideal).

-

-

Equilibration: Allow 30 mins for the IS to bind to the matrix similarly to the native analyte.

Step 3: Derivatization (Methyl Esterification)

Note: This step converts the acid to Methyl 2-methyl-3-(methylthio)propanoate , which is more volatile.

-

Add 500 µL BF₃-Methanol (14%) .

-

Incubate at 60°C for 30 minutes.

-

Cool and add 500 µL Hexane and 500 µL Saturated NaCl .

-

Vortex and centrifuge. Transfer the top Hexane layer to a GC vial.

Step 4: GC-MS Analysis

-

Column: DB-5ms or equivalent (non-polar) if derivatized; DB-WAX if analyzing free acid.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

MS Mode: SIM (Selected Ion Monitoring).

-

Native (Methyl Ester): Target Ion

148 (Molecular Ion) or characteristic fragment. -

d3-IS (Methyl Ester): Target Ion

151 (Shift of +3 Da).

-

IDMS Logic Visualization

Figure 2: Step-by-step IDMS workflow ensuring the Internal Standard corrects for all processing variances.

Part 4: Handling, Stability, and Storage

To maintain the integrity certified in the CoA, strict handling protocols are required.

-

Oxidation Sensitivity: The thioether group (

) is prone to oxidation to sulfoxides (-

Protocol: Always purge stock solution headspace with Nitrogen or Argon after use.

-

-

Volatility: As a short-chain fatty acid derivative, the compound is volatile.[2]

-

Protocol: Minimize open-vial time. Use gas-tight syringes.

-

-

Hygroscopicity:

-

Protocol: Allow refrigerated vials to reach room temperature before opening to prevent condensation, which alters the water content and invalidates the gravimetric preparation.

-

References

-

Food and Drug Administration (FDA). (2023). Bioanalytical Method Validation Guidance for Industry. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Reference Material Certificates of Analysis - General Policies. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 3-(Methylthio)propanoic acid.[3][4] Retrieved from

-

LGC Standards. (2024). Certificate of Analysis Guide for Reference Materials. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: Methyl 3-(methylthio)propionate.[4][5] Retrieved from

Sources

CAS number 1374320-97-4 properties and suppliers

Title: Technical Guide to CAS 1374320-97-4: 2-Methyl-3-(methylthio)propanoic Acid-d3 Subtitle: Applications in Quantitative Bioanalysis and Metabolic Profiling

Executive Summary

CAS 1374320-97-4 , chemically known as 2-Methyl-3-(methylthio)propanoic Acid-d3 (or 2-Methyl-3-(methylsulfanyl)propionic Acid-d3), is a high-purity stable isotope-labeled standard. It serves as a critical Internal Standard (IS) in the quantitative analysis of its non-deuterated parent compound, a metabolite associated with methionine degradation and specific flavor chemistries.

This guide is designed for bioanalytical scientists and drug development professionals. It moves beyond basic catalog data to provide a workflow-centric analysis of the compound's properties, its role in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and the biological context of the analyte it quantifies.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical behavior of the standard is prerequisite to developing a robust assay. The deuterium labeling (d3) is typically located on the S-methyl group or the alpha-methyl group, providing a mass shift (+3 Da) sufficient to resolve the IS from the analyte in mass spectrometry without significant chromatographic isotope effect.

Table 1: Technical Specifications

| Property | Specification |

| CAS Number | 1374320-97-4 |

| Chemical Name | 2-Methyl-3-(methylthio)propanoic Acid-d3 |

| Synonyms | 2-Methyl-3-(methylsulfanyl)propionic Acid-d3; S-Methyl-3-mercaptoisobutyric acid-d3 |

| Molecular Formula | C₅H₇D₃O₂S |

| Molecular Weight | ~137.22 g/mol (vs. 134.19 for parent) |

| Physical State | Colorless to pale yellow oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Ethyl Acetate |

| pKa (Predicted) | ~4.5 (Carboxylic acid moiety) |

| Storage | -20°C, Hygroscopic, store under inert gas (Nitrogen/Argon) |

Scientist’s Note: The presence of the thioether (sulfide) group makes this compound susceptible to oxidation (forming sulfoxides or sulfones). Always store stock solutions in amber vials at -20°C and avoid repeated freeze-thaw cycles.

Biological Significance & Mechanism

To understand why we quantify this molecule, we must look at the parent compound: 2-Methyl-3-(methylthio)propanoic acid .

A. Metabolic Context

The parent compound is structurally derived from the catabolism of sulfur-containing amino acids (Methionine/Cysteine) or the degradation of specific thiol-containing drugs.

-

Methionine Salvage/Degradation: It acts as a downstream metabolite where the carbon skeleton of methionine or related thio-esters is modified.

-

Flavor Chemistry: In food science, methylthio-esters and acids are potent aroma compounds (often described as cheesy, fruity, or savory). Accurate quantification is essential for flavor profiling in fermentation processes.

-

Drug Metabolism (Thiol Drugs): The structure resembles the S-methylated metabolite of 3-mercapto-2-methylpropanoic acid , which is the active side-chain moiety of the antihypertensive drug Captopril . In vivo, free thiols are often detoxified via S-methylation (mediated by Thiopurine S-methyltransferase, TPMT).

B. Pathway Visualization

The following diagram illustrates the hypothetical metabolic origin and the analytical workflow.

Figure 1: Metabolic formation of the parent thio-ether and the parallel detection workflow using the deuterated standard.

Experimental Protocols: Quantitative Bioanalysis

A. Stock Solution Preparation

-

Weighing: The compound is often an oil. Weigh rapidly into a tared volumetric flask to minimize moisture absorption.

-

Solvent: Dissolve in Methanol (LC-MS grade) . Avoid protic solvents if long-term stability is a concern; DMSO is an alternative but can be difficult to remove during evaporation steps.

-

Concentration: Prepare a primary stock at 1.0 mg/mL.

-

Aliquot: Store in single-use aliquots at -80°C.

B. Sample Extraction (Liquid-Liquid Extraction - LLE)

Since the molecule is an acid (pKa ~4.5), pH control is vital for efficient extraction.

-

Matrix: 100 µL Plasma or Urine.

-

IS Addition: Add 10 µL of Working IS Solution (CAS 1374320-97-4 at 100 ng/mL in MeOH). Vortex for 30 sec.

-

Why? Adding IS before extraction corrects for recovery losses.

-

-

Acidification: Add 10 µL of 1% Formic Acid.

-

Mechanism:[1] Protonates the carboxylic acid (COOH), rendering the molecule uncharged and lipophilic.

-

-

Extraction: Add 600 µL Ethyl Acetate or MTBE . Vortex vigorously (5 min).

-

Phase Separation: Centrifuge at 4,000 x g for 10 min.

-

Evaporation: Transfer supernatant to a clean plate and evaporate under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).

C. LC-MS/MS Parameters

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is typically more sensitive for carboxylic acids, though Positive Mode (ESI+) can work if the sulfide is easily protonated.

-

Recommendation: Test Negative Mode first [M-H]-.

-

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phases:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte | 133.0 [M-H]⁻ | 85.0 (Loss of CH₃SH) | 15 |

| IS (d3) | 136.0 [M-H]⁻ | 88.0 (Loss of CD₃SH) | 15 |

Supply Chain & Sourcing

This is a specialized research chemical, not a bulk commodity. It is typically synthesized on-demand or stocked by isotope-specialist vendors.

Primary Suppliers:

-

Pharmaffiliates: Specializes in isotope-labeled pharmaceutical impurities and metabolites. Often has stock or rapid synthesis capabilities.

-

Toronto Research Chemicals (TRC): A major global supplier for biomedical standards (Part of LGC Standards).

-

CymitQuimica: Distributor for various catalog numbers, often sourcing from primary synthesizers.

-

ChemicalBook/ChemTik: Aggregators that list niche synthesis labs in China and India.

Procurement Tip: When ordering, explicitly request the Certificate of Analysis (CoA) verifying Isotopic Purity (>98% D) and Chemical Purity (>95%). Presence of the non-deuterated parent (D0) interferes with the blank signal and limits the Lower Limit of Quantification (LLOQ).

References

-

Pharmaffiliates. (2024). Product Data Sheet: 2-Methyl-3-(methylthio)propanoic Acid-d3. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 2-Methyl-3-(methylthio)propanoic acid (Parent Compound).[2][3][4] Retrieved from [Link]

Sources

- 1. RU2606641C2 - Pesticide compositions - Google Patents [patents.google.com]

- 2. 2-Methyl-3-(methylthio)propanoic Acid-d3 | CymitQuimica [cymitquimica.com]

- 3. 2-Methyl-3-(Methylthio)propanoic Acid-d3 | 1374320-97-4 [chemicalbook.com]

- 4. 2-Methyl-3-(methylthio)propanoic Acid | 62574-23-6 - Coompo [coompo.com]

Biological Significance & Technical Profile: 2-Methyl-3-(methylthio)propanoic Acid

The following technical guide details the biological, chemical, and pharmacological profile of 2-Methyl-3-(methylthio)propanoic Acid (MMPA) . This document is structured to serve researchers in chemical biology, flavor chemistry, and drug development, moving beyond basic definitions to explore mechanistic pathways and experimental applications.

Executive Summary & Chemical Identity

2-Methyl-3-(methylthio)propanoic acid (MMPA) is a branched-chain, sulfur-containing carboxylic acid. It occupies a unique niche at the intersection of plant secondary metabolism (specifically in Ananas comosus - pineapple) and pharmaceutical synthesis (as a structural analog to ACE inhibitor side chains).

Unlike its unmethylated analog [3-(methylthio)propionic acid], which is a potent nematicide and direct methionine catabolite, MMPA is characterized by the

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-methyl-3-(methylsulfanyl)propanoic acid |

| Common Abbreviation | MMPA |

| CAS Registry Number | 13532-18-8 (often refers to methyl ester); 183182-30-1 ((S)-enantiomer); 646-01-5 (unmethylated analog - for reference) |

| Molecular Formula | |

| Molecular Weight | 134.20 g/mol |

| Chirality | Contains one chiral center at C2.[1][2] The (S)-enantiomer is the primary bioactive form in specific enzymatic contexts. |

| Functional Groups | Carboxylic acid (C1), Thioether (C3), Methyl branch (C2) |

Biological Significance in Plant Physiology

In plant systems, MMPA is not merely a waste product but a specialized Volatile Organic Compound (VOC) . It is a defining component of the "ripe" aroma profile in pineapples (Ananas comosus), specifically the "Sweetio" cultivar, contributing to the fruit's sulfurous, tropical notes.

Biosynthetic Pathway: The Amino Acid Convergence

The biosynthesis of MMPA represents a convergence of Methionine (sulfur donor) and Valine/Isoleucine (carbon skeleton) metabolism. Unlike simple methionine degradation, the branched backbone requires a specific acyl-CoA precursor.

-

Sulfur Source: Methionine is catabolized to Methanethiol (

) via methionine -

Carbon Scaffold: Valine is degraded to Isobutyryl-CoA , which is dehydrogenated to Methacrylyl-CoA .

-

Conjugation: A Michael-type addition of Methanethiol to the double bond of Methacrylyl-CoA (likely enzyme-mediated) yields the MMPA thioether skeleton.

Visualization: Biosynthetic Logic

Figure 1: Proposed biosynthetic convergence of Methionine (sulfur) and Valine (carbon) pathways yielding MMPA in plant systems.

Pharmacological & Industrial Relevance[4][5][6][7]

The Captopril Connection (ACE Inhibitors)

MMPA is structurally homologous to the side chain of Captopril , the first angiotensin-converting enzyme (ACE) inhibitor.

-

Captopril Side Chain: 3-mercapto-2-methylpropanoic acid (Free thiol, -SH).

-

MMPA: 3-(methylthio)-2-methylpropanoic acid (Methylated thiol, -S-Me).

Significance:

-

Metabolic Probe: The free thiol in Captopril coordinates with the Zinc ion (

) in the ACE active site. MMPA, lacking the free thiol (blocked by the methyl group), cannot coordinate Zinc effectively. It is therefore used as a negative control or a steric probe to map the binding pocket's tolerance for bulk without the catalytic inhibition associated with the thiol-zinc interaction. -

Synthetic Precursor: In industrial synthesis, the methylthio group can serve as a protected thiol that is dealkylated (though difficult) or used to synthesize sulfoxide/sulfone derivatives for structure-activity relationship (SAR) studies.

Visualization: Structural Homology

Figure 2: Structural relationship between the active Captopril moiety and MMPA.

Nematicidal & Pesticidal Potential

While the unmethylated analog (3-methylthiopropionic acid) is a documented nematicide produced by Bacillus thuringiensis, MMPA derivatives appear in pesticide patents as precursors. The

Experimental Protocols

Protocol A: Chemical Synthesis (Michael Addition)

This protocol yields MMPA from readily available precursors, suitable for generating analytical standards.

Principle: Base-catalyzed Michael addition of methanethiol (or thiomethoxide) to the conjugated system of methacrylic acid.

Reagents:

-

Methacrylic acid (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (1.1 eq)

Workflow:

-

Preparation: Dissolve Sodium thiomethoxide (1.1 eq) in Methanol at

under -

Addition: Dropwise add Methacrylic acid (1.0 eq) over 30 minutes. The reaction is exothermic; maintain temperature

. -

Reflux: Allow to warm to room temperature, then reflux at

for 4 hours to ensure completion. -

Quench: Cool to room temperature. Acidify with 1M HCl to pH 2.0.

-

Extraction: Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp

at 1 mmHg) or silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Extraction from Fruit Matrix (SPME-GC-MS)

Used to quantify MMPA and its esters in biological samples.

-

Sample Prep: Homogenize 5g of pineapple pulp with 2g NaCl (to salt-out volatiles).

-

Incubation: Place in a 20mL headspace vial. Equilibrate at

for 15 mins. -

Extraction: Insert SPME fiber (DVB/CAR/PDMS) into headspace for 30 mins at

. -

Desorption: Inject into GC port at

(splitless mode). -

Analysis: DB-Wax column. Temp gradient:

(2 min)

Comparative Data Profile

| Parameter | MMPA (Target) | 3-Methylthiopropionic Acid (Analog) |

| Structure | Linear | |

| Primary Source | Pineapple (Ananas comosus) | Bacillus thuringiensis, Xanthomonas |

| Odor Threshold | Moderate (Fruity/Sulfurous) | Low (Stench/Cheesy) |

| Bioactivity | Flavor volatile, ACE inhibitor analog | Nematicide, Phytotoxin |

| LogP (Hydrophobicity) | ~1.3 | ~0.4 |

| Boiling Point | ~260°C (Predicted) | 244-247°C |

References

-

Steele, R. D., et al. (1978).[4] "Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro." Journal of Biological Chemistry. Link

-

Umano, K., et al. (1992). "Volatile constituents of green and ripened pineapple (Ananas comosus [L.] Merr.)."[1] Journal of Agricultural and Food Chemistry. Link

-

Wei, C., et al. (2011). "Potent Odorants in Sweetio Pineapple (Ananas comosus [L.] Merr.[1] var. Marian-gold)." Food Science and Technology Research. Link

-

PubChem Compound Summary. "Methyl 2-methyl-3-(methylthio)propionate."[5] National Center for Biotechnology Information. Link

-

Huang, Y., et al. (2024). "3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity."[6] MDPI - Microorganisms. Link

Sources

Methodological & Application

Quantitative Profiling of the Methionine Cycle: A High-Fidelity LC-MS/MS Protocol

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Methionine, S-Adenosylmethionine (SAM), S-Adenosylhomocysteine (SAH), Homocysteine (Hcy), and Cystathionine in biological matrices.[1][2][3][4] Unlike standard amino acid assays, this method addresses the specific instability of SAM/SAH and the redox complexity of Homocysteine. We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) separation coupled with positive electrospray ionization (ESI+) to achieve isomer resolution and minimal matrix suppression, validated for pharmacokinetic and clinical research applications.

Introduction & Biological Context

The methionine cycle is the metabolic engine of cellular methylation (via SAM) and redox homeostasis (via Homocysteine/Glutathione). Dysregulation in this pathway is a hallmark of liver disease, cardiovascular risk, and metabolic disorders.

Technical Challenges:

-

Stability: SAM is highly unstable at neutral pH and degrades into methylthioadenosine (MTA).

-

Redox State: Homocysteine exists primarily as mixed disulfides (protein-bound or dimers) in plasma. Accurate quantification requires a reduction step to measure "Total Homocysteine" (tHcy).

-

Polarity: Metabolites range from amphiphilic (Methionine) to highly polar/charged (SAM, SAH), making standard C18 Reversed-Phase chromatography insufficient for retention without ion-pairing reagents (which contaminate MS sources).

Metabolic Pathway Visualization

The following diagram illustrates the flux and structural relationships between the analytes, highlighting the critical reduction step required for Homocysteine analysis.

Caption: The Methionine Cycle. The protocol quantifies the core metabolites (colored nodes). Note the reversible equilibrium between Free Hcy and Oxidized forms, necessitating chemical reduction.

Method Development Strategy

Chromatographic Selection: HILIC Amide

We employ an Amide-functionalized HILIC column (e.g., Waters ACQUITY BEH Amide).

-

Why? SAM and SAH are positively charged and highly polar. On C18 columns, they elute in the void volume, leading to massive ion suppression. HILIC provides retention based on polarity, separating SAM from isobaric interferences and allowing high-organic mobile phases that enhance ESI desolvation efficiency.

Sample Preparation: The "Acidic-Reduction" Approach

To address stability and redox issues simultaneously, we use a hybrid preparation:

-

Acidification: 0.1% Formic Acid prevents SAM degradation.

-

Reduction: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because it is odorless, more stable, and effective at acidic pH.

Detailed Experimental Protocol

Reagents & Standards

-

Standards: L-Methionine, S-Adenosyl-L-methionine (chloride salt), S-Adenosyl-L-homocysteine, L-Homocysteine, L-Cystathionine.

-

Internal Standards (IS): d3-Methionine, d3-SAM, 13C5-SAH, d4-Homocysteine.

-

Reducing Agent: 0.5 M TCEP hydrochloride in water.

-

Precipitation Solvent: Acetonitrile containing 1% Formic Acid.

Sample Preparation Workflow (Plasma/Serum)

-

Thawing: Thaw plasma samples on ice. Critical: Do not leave at room temperature for >30 mins to prevent SAM degradation.

-

Reduction (for tHcy):

-

Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

-

Add 10 µL of Internal Standard Mix.

-

Add 10 µL of 0.5 M TCEP.

-

Vortex and incubate at room temperature for 15 minutes to reduce all disulfide bonds.

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold Acetonitrile + 1% Formic Acid.

-

Note: The acid stabilizes SAM/SAH immediately upon protein release.

-

-

Extraction: Vortex vigorously for 30 seconds.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an LC vial containing 100 µL of Acetonitrile (1:1 dilution to match initial mobile phase conditions).

LC-MS/MS Conditions

LC Parameters:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 35°C.

-

Flow Rate: 0.4 mL/min.[5]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 85 | Initial Hold |

| 1.00 | 85 | Start Gradient |

| 5.00 | 50 | Elution of Polars |

| 5.10 | 40 | Column Wash |

| 6.50 | 40 | End Wash |

| 6.60 | 85 | Return to Initial |

| 9.00 | 85 | Re-equilibration |

MS/MS Parameters (Source: ESI Positive):

-

Spray Voltage: 4500 V

-

Source Temp: 500°C

-

Curtain Gas: 30 psi

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Methionine | 150.1 | 104.1 | 20 | 15 | Quant |

| 150.1 | 61.1 | 20 | 25 | Qual | |

| SAM | 399.1 | 250.1 | 30 | 22 | Quant |

| 399.1 | 136.1 | 30 | 35 | Qual | |

| SAH | 385.1 | 136.1 | 30 | 25 | Quant |

| 385.1 | 88.1 | 30 | 40 | Qual | |

| Homocysteine | 136.1 | 90.0 | 20 | 18 | Quant |

| 136.1 | 136.1 | 15 | 10 | Qual (M+H) | |

| Cystathionine | 223.1 | 134.1 | 25 | 20 | Quant |

Validation & Performance Metrics

This method must be validated according to FDA/EMA bioanalytical guidelines. Expected performance metrics:

| Parameter | Acceptance Criteria | Notes |

| Linearity (R²) | > 0.995 | Weighting 1/x² is recommended. |

| LLOQ (SAM) | ~ 5-10 nM | Critical for detecting hypomethylation states. |

| LLOQ (Hcy) | ~ 0.5 µM | Sufficient for clinical hyperhomocysteinemia. |

| Accuracy | 85-115% | (80-120% at LLOQ). |

| Precision (CV) | < 15% | Intra- and Inter-day.[2][6][7] |

| Matrix Effect | 85-115% | Normalized using stable isotope IS. |

Expert Troubleshooting & Tips

-

SAM Peak Tailing: If SAM peaks tail significantly on HILIC, increase the buffer concentration in Mobile Phase A to 20 mM Ammonium Formate. The ionic strength helps shield secondary silanol interactions.

-

In-Source Fragmentation: SAM is fragile. If you see high background for SAH (385.1), check if SAM (399.1) is degrading in the source. Lower the declustering potential (DP) or cone voltage for SAM.

-

Carryover: These polar metabolites can stick to metallic injector needles. Use a needle wash of 10% Formic Acid in Water/MeOH (50:50) to strip basic residues.

-

Isomer Interference: Ensure chromatographic separation between Isoleucine/Leucine (if monitoring) and Methionine oxidation products, although MRM specificity usually handles this. The main interference to watch is the in-source oxidation of Methionine which can mimic Methionine Sulfoxide, though this protocol focuses on the primary cycle.

References

-

Kirsch, S. H., et al. (2009).[6] "Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B. Link

-

Struys, E. A., et al. (2000). "Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry." Clinical Chemistry. Link

-

Borson, D. B., et al. (2025). "Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues." ResearchGate. Link

-

Guiraud, S. P., et al. (2017). "High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites and co-factors in blood plasma." Analytical and Bioanalytical Chemistry. Link

-

McHale, C., & Harmon, T. (2023).[8] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." Halo Columns Application Note. Link

Sources

- 1. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. halocolumns.com [halocolumns.com]

LC-MS/MS method for 2-Methyl-3-(methylthio)propanoic Acid

Topic: High-Sensitivity LC-MS/MS Quantitation of 2-Methyl-3-(methylthio)propanoic Acid (MMPA) in Biological Matrices Content Type: Detailed Application Note & Protocol Audience: Drug Development Professionals, DMPK Scientists, and Bioanalytical Researchers

Executive Summary

2-Methyl-3-(methylthio)propanoic Acid (MMPA) is a sulfur-containing carboxylic acid metabolite derived from methionine and specific pharmacological pathways. Its analysis in biological fluids (plasma, serum, urine) presents significant bioanalytical challenges due to its low molecular weight (134.19 Da) , high polarity , and volatility .

Standard Reverse-Phase (RP) chromatography often yields poor retention and peak shape for native MMPA, while direct ESI-MS sensitivity is limited by ion suppression in the low mass range. To meet the rigorous standards of drug development (FDA/EMA guidelines), this guide presents a Chemical Derivatization Strategy using 3-Nitrophenylhydrazine (3-NPH). This approach transforms MMPA into a hydrophobic, highly ionizable derivative, ensuring superior retention, sensitivity, and reproducibility.

Key Performance Indicators:

-

LLOQ: < 1.0 ng/mL (Derivatized) vs. ~50 ng/mL (Direct).

-

Linearity:

over 3 orders of magnitude. -